molecular formula C11H11FO2 B8344641 Dimethylacrylate 4-fluorophenyl ester

Dimethylacrylate 4-fluorophenyl ester

Cat. No.: B8344641
M. Wt: 194.20 g/mol
InChI Key: QVDCRQFILQYSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylacrylate 4-fluorophenyl ester is an organofluorine compound characterized by a dimethylacrylate backbone esterified with a 4-fluorophenyl group. The 4-fluorophenyl moiety is known to influence molecular conformation, steric interactions, and electronic properties, as observed in crystallographic studies of related compounds .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(4-fluorophenyl) 3-methylbut-2-enoate

InChI

InChI=1S/C11H11FO2/c1-8(2)7-11(13)14-10-5-3-9(12)4-6-10/h3-7H,1-2H3

InChI Key

QVDCRQFILQYSQS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC1=CC=C(C=C1)F)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituent(s) Planarity Steric Hindrance Key Structural Feature
Dimethylacrylate 4-fluorophenyl ester 4-Fluorophenyl, dimethylacrylate Likely nonplanar* Moderate (fluorophenyl) Fluorine-induced polarization
Methyl 4-chlorophenylacetate 4-Chlorophenyl, methyl ester Planar (inferred) Low Chlorine’s electron-withdrawing effect
FUB-PB-22 4-Fluorophenylmethyl, indole Nonplanar High (bulky groups) Steric distortion from fluorophenyl
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl, piperazine Planar core Moderate Fluorine enhances π-π stacking

*Inferred from analogous fluorophenyl-containing compounds (e.g., and ).

  • Planarity vs. Nonplanarity: Fluorophenyl groups induce steric repulsion, as seen in metalloporphyrins and naphtho-annulated porphyrins, leading to nonplanar geometries . This compound likely adopts a similar conformation, with the fluorophenyl group perpendicular to the planar dimethylacrylate backbone .
  • Electronic Effects : Fluorine’s electronegativity increases polarity and stability compared to chlorophenyl analogs (e.g., methyl 4-chlorophenylacetate) .

Physicochemical Properties

Table 3: Physicochemical Data

Property This compound Methyl 4-chlorophenylacetate FUB-PB-22
Molecular Weight (g/mol) ~208 (estimated) 200.63 417.4 (calculated)
Solubility Low in water, high in DMF* Low in water, high in DCM Low in polar solvents
Melting Point (°C) N/A 25–30 (liquid at RT) >150 (decomposes)

*Inferred from crystallographic solvent use in (dimethylformamide).

  • Solubility: Fluorophenyl esters exhibit lower aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity.
  • Thermal Stability : Fluorine’s strong C-F bond enhances thermal stability, as observed in FUB-PB-22’s decomposition above 150°C .

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